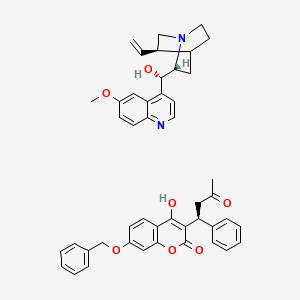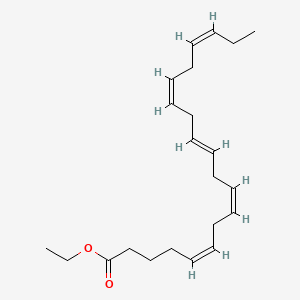
Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,8Z,11E,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol . This compound is known for its significant biological roles and applications, particularly in the fields of medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves the esterification of (5Z,8Z,11E,14Z,17Z)-icosapentaenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction kinetics and efficient separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acid ethyl esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkoxides or amines can be used as nucleophiles under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Alkyl or amino derivatives.
Applications De Recherche Scientifique
Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate involves its conversion to active metabolites in the body. These metabolites interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound modulates the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
- Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate
- Ethyl (5Z,8Z,11Z,14Z,17Z)-2,2-diethylicosa-5,8,11,14,17-pentaenoate
Comparison: Ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration of double bonds, which influences its biological activity and stability. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in therapeutic applications .
Propriétés
Formule moléculaire |
C22H34O2 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
ethyl (5Z,8Z,11E,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11+,15-14-,18-17- |
Clé InChI |
SSQPWTVBQMWLSZ-QSKHRYGZSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)OCC |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
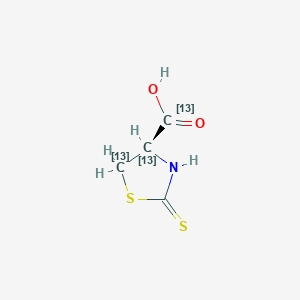
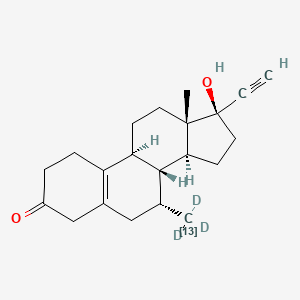
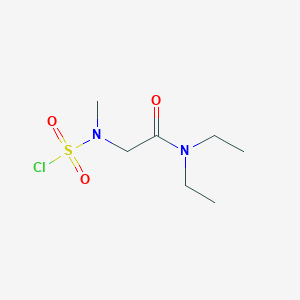
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
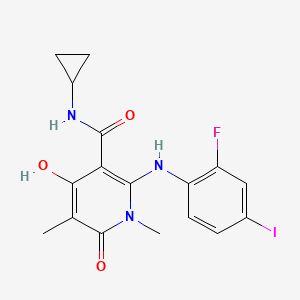
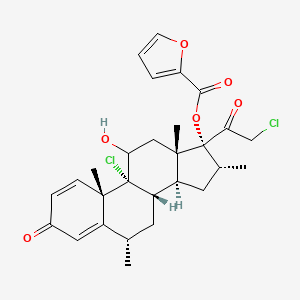
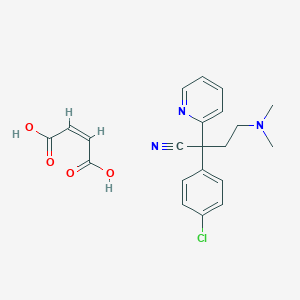
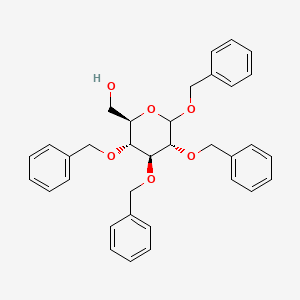
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
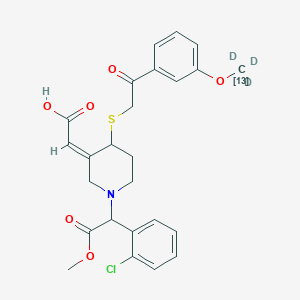
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
